molecular formula C13H9F2NO4 B193951 Ofloxacin Q acid, (R)- CAS No. 110548-07-7

Ofloxacin Q acid, (R)-

Cat. No.: B193951
CAS No.: 110548-07-7
M. Wt: 281.21 g/mol
InChI Key: NVKWWNNJFKZNJO-RXMQYKEDSA-N
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Description

Ofloxacin Q acid, ®- is a chiral compound belonging to the fluoroquinolone class of antibiotics. It is a second-generation fluoroquinolone used to treat various bacterial infections. The compound is known for its broad-spectrum antibacterial activity, particularly effective against Gram-negative organisms .

Mechanism of Action

Target of Action

Ofloxacin Q acid, ®-, also known as Levofloxacin Impurity 8, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Levofloxacin Impurity 8 acts by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the excessive supercoiling of DNA during replication or transcription, thereby halting DNA replication .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal cell division process, leading to the death of the bacteria . This makes Ofloxacin Q acid, ®- an effective antibacterial agent.

Pharmacokinetics

The pharmacokinetics of Ofloxacin Q acid, ®- is characterized by almost complete bioavailability (95 to 100%), with peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose . The plasma elimination half-life ranges from 6 to 8 hours in individuals with normal renal function . Approximately 80% of Ofloxacin Q acid, ®- is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .

Levofloxacin Impurity 8, on the other hand, is described by a linear 2-compartment open model with first-order elimination . Plasma concentrations in healthy volunteers reach a mean peak drug plasma concentration of approximately 2.8 and 5.2 mg/L within 1 to 2 hours after oral administration of levofloxacin 250 and 500mg tablets, respectively .

Result of Action

The result of the action of Ofloxacin Q acid, ®- is the inhibition of bacterial growth and proliferation. By inhibiting the function of DNA gyrase and topoisomerase IV, it disrupts the normal cell division process, leading to the death of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ofloxacin Q acid, ®-. For instance, the presence of certain ions in water can significantly affect the degradation and removal of Ofloxacin from the environment . Additionally, the presence of specific carbon sources can increase the biomass of the microbial community under Ofloxacin stress, thereby enhancing the biodegradation of Ofloxacin .

Biochemical Analysis

Biochemical Properties

Ofloxacin Q acid, ®-, plays a significant role in biochemical reactions. It inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication . This interaction with the enzyme DNA gyrase is crucial for its antibacterial activity .

Cellular Effects

The effects of Ofloxacin Q acid, ®-, on cells are profound. It inhibits normal cell division by blocking bacterial DNA replication . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ofloxacin Q acid, ®-, involves binding to an enzyme called DNA gyrase, which allows the untwisting required to replicate one DNA double helix into two . This binding interaction with biomolecules leads to enzyme inhibition, changes in gene expression, and ultimately, the halting of DNA replication .

Temporal Effects in Laboratory Settings

It is known that the interaction between Ofloxacin Q acid, ®-, and dissolved organic matter in water environments becomes increasingly weak with the further extraction of dissolved organic matter .

Metabolic Pathways

Ofloxacin Q acid, ®-, is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Detailed information about these interactions and effects is not currently available.

Transport and Distribution

The transport and distribution of Ofloxacin Q acid, ®-, within cells and tissues involve various transporters and binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ofloxacin Q acid, ®- involves several steps. One method includes reacting (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene, followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups. The reaction proceeds with the addition of tetrafluorobenzoyl chloride, followed by acid washing and removal of protecting groups . Another method involves a chiral Brønsted acid catalyzed transfer hydrogenation, which provides excellent enantiofacial discrimination under mild conditions .

Industrial Production Methods: Industrial production of Ofloxacin Q acid, ®- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as refluxing in ethanol with concentrated sulfuric acid and subsequent purification steps to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions: Ofloxacin Q acid, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKWWNNJFKZNJO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110548-07-7
Record name Ofloxacin Q acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110548077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OFLOXACIN Q ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54WED5A4S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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